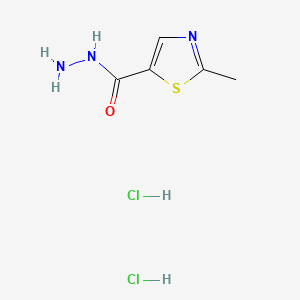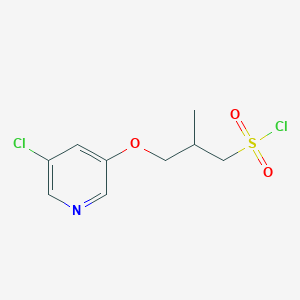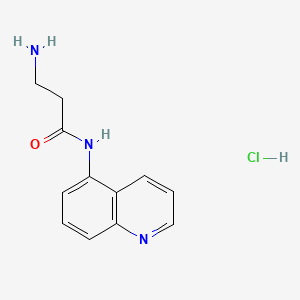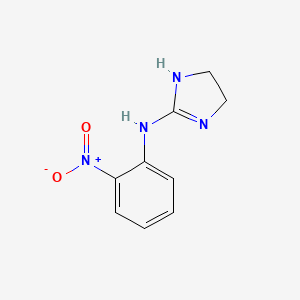
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are found in various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride typically involves the reaction of 2-methylthiazole with hydrazine hydrate under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with replication processes, leading to cell death in certain contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but with different functional groups.
2-Amino-5-methylthiazole: Shares the thiazole ring but has an amino group instead of a carbohydrazide group.
Uniqueness
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
Molekularformel |
C5H9Cl2N3OS |
|---|---|
Molekulargewicht |
230.12 g/mol |
IUPAC-Name |
2-methyl-1,3-thiazole-5-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C5H7N3OS.2ClH/c1-3-7-2-4(10-3)5(9)8-6;;/h2H,6H2,1H3,(H,8,9);2*1H |
InChI-Schlüssel |
OSRWOTKRZYBOIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)C(=O)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)




![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)

![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)




